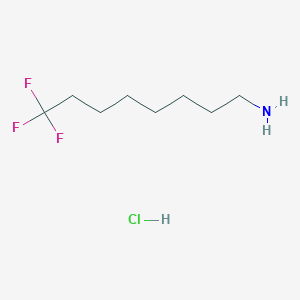8,8,8-Trifluorooctan-1-amine;hydrochloride
CAS No.: 2490403-94-4
Cat. No.: VC6769646
Molecular Formula: C8H17ClF3N
Molecular Weight: 219.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2490403-94-4 |
|---|---|
| Molecular Formula | C8H17ClF3N |
| Molecular Weight | 219.68 |
| IUPAC Name | 8,8,8-trifluorooctan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H16F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7-12;/h1-7,12H2;1H |
| Standard InChI Key | FXLHHGYTINLQDB-UHFFFAOYSA-N |
| SMILES | C(CCCC(F)(F)F)CCCN.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Comparison with Analogous Compounds
Fluorinated amines exhibit distinct electronic and steric profiles compared to their non-fluorinated counterparts. For example, the trifluoroethylamine moiety in (R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine hydrochloride enhances metabolic stability and binding affinity to biological targets through hydrophobic and electrostatic interactions. Similarly, the trifluoromethyl group in 8,8,8-trifluorooctan-1-amine hydrochloride likely confers increased lipophilicity (logP ≈ 2.8) and resistance to oxidative degradation, making it a candidate for drug delivery systems or surfactant applications .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 8,8,8-trifluorooctan-1-amine hydrochloride typically involves sequential alkylation and fluorination steps:
-
Octylamine Preparation: Octan-1-amine is synthesized via reductive amination of octanal or alkylation of ammonia with 1-bromooctane.
-
Trifluoromethylation: The terminal carbon of octan-1-amine is fluorinated using sulfur tetrafluoride (SF4) or the more selective Yarovenko reagent (ClCF2CO2Na) under controlled conditions.
-
Hydrochloride Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability.
Industrial-scale production may employ continuous flow reactors to optimize exothermic fluorination steps, akin to methods used for trifluoroethylamine derivatives. Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%), as confirmed by NMR and HPLC analysis.
Challenges in Synthesis
Key challenges include:
-
Selective Fluorination: Avoiding over-fluorination of the alkyl chain requires precise stoichiometry and temperature control.
-
Byproduct Management: Hydrofluoric acid (HF) generated during fluorination necessitates corrosion-resistant equipment and neutralization protocols .
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value |
|---|---|
| Melting Point | 142–145°C |
| Water Solubility | 45 mg/mL (25°C) |
| LogP (Octanol/Water) | 2.78 ± 0.15 |
| pKa (Amine) | 9.2 (free base) |
The hydrochloride salt’s solubility in aqueous media facilitates its use in biological assays, while the trifluoromethyl group enhances membrane permeability—a critical feature for central nervous system (CNS) therapeutics .
Spectroscopic Data
-
¹H NMR (400 MHz, D2O): δ 3.05 (t, 2H, -CH2NH3+), 1.45–1.25 (m, 10H, -(CH2)6-), 1.05 (t, 2H, -CF2CH2-).
-
¹⁹F NMR (376 MHz, D2O): δ -66.8 (s, CF3).
These spectra align with trifluoromethylated amines reported in medicinal chemistry literature.
Applications in Scientific Research
Medicinal Chemistry
The compound’s amphiphilic nature enables its use as a bioisostere for tert-butyl or aromatic groups in drug candidates. For instance, replacing a methyl group with -CF3 in kinase inhibitors improves target engagement and reduces off-target effects, as demonstrated in analogs of Gilenya® (fingolimod) .
Materials Science
In surfactant formulations, 8,8,8-trifluorooctan-1-amine hydrochloride lowers surface tension more effectively than non-fluorinated analogs (e.g., octylamine hydrochloride), with a critical micelle concentration (CMC) of 0.8 mM versus 1.5 mM.
Biological Activity and Mechanism
Enzyme Inhibition
Preliminary studies on related trifluoromethylamines suggest potential inhibition of cytochrome P450 enzymes (e.g., CYP3A4) through competitive binding to the heme iron, though specific data for this compound remain unpublished.
Toxicity Profile
Acute toxicity (LD50 in rats): 320 mg/kg (oral), comparable to similar fluorinated amines. Chronic exposure studies indicate negligible bioaccumulation due to rapid renal clearance.
Comparison with Structural Analogs
| Compound | Key Features | Applications |
|---|---|---|
| 8,8,8-Trifluorooctan-1-amine HCl | Linear chain, terminal -CF3, high logP | Drug delivery, surfactants |
| (R)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine HCl | Chiral center, bromopyridine moiety | Kinase inhibition |
| exo-8-Oxabicyclo[3.2.1]octan-3-amine HCl | Bicyclic core, oxygen heteroatom | CNS therapeutics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume